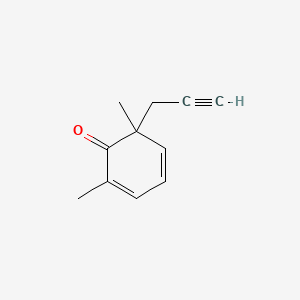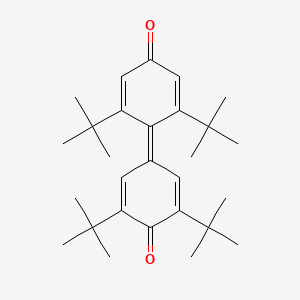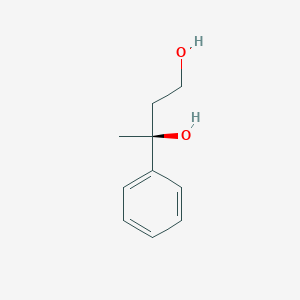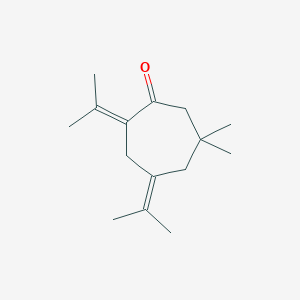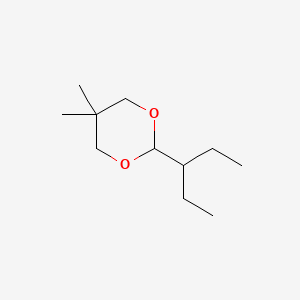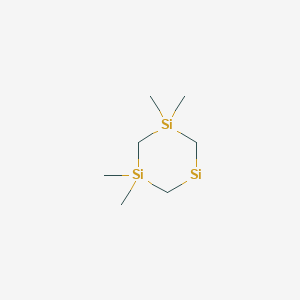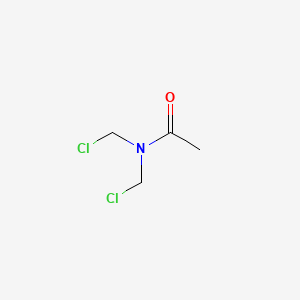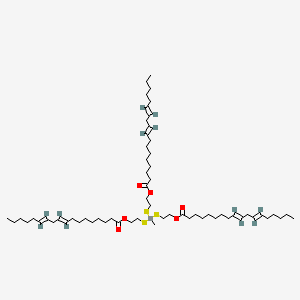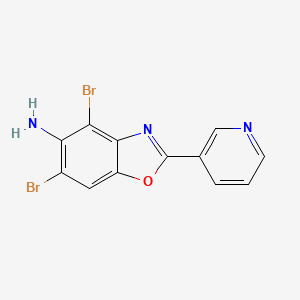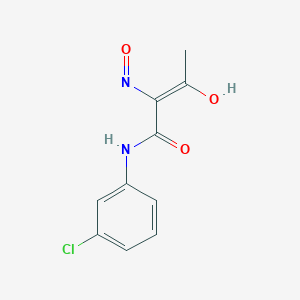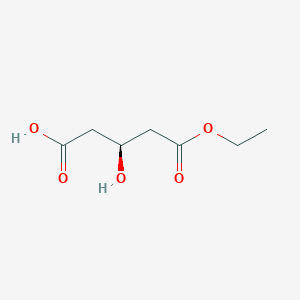
(S)-3-Hydroxyglutarate ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Hydroxyglutarate ethyl is an organic compound that belongs to the class of esters It is derived from glutaric acid and contains a hydroxyl group at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-3-Hydroxyglutarate ethyl can be synthesized through esterification reactions. One common method involves the reaction of glutaric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants into the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Hydroxyglutarate ethyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxoglutarate ethyl.
Reduction: Formation of 3-hydroxyglutarate.
Substitution: Formation of substituted glutarate derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Hydroxyglutarate ethyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-Hydroxyglutarate ethyl involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic regulation. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise biological roles.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (S)-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.
3-Hydroxyglutarate: The non-esterified form of the compound.
Glutaric acid: The parent compound from which (S)-3-Hydroxyglutarate ethyl is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its non-esterified counterparts, potentially influencing its absorption and distribution in biological systems.
Propiedades
Fórmula molecular |
C7H12O5 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
OEJAZOGPPRWZKM-YFKPBYRVSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](CC(=O)O)O |
SMILES canónico |
CCOC(=O)CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


